

Vilanterol Acetate: A Comprehensive Technical Guide to its Synthesis and Chemical Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vilanterol Acetate

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This technical guide provides an in-depth overview of the synthesis pathway and chemical structure of **Vilanterol Acetate**, a key active ingredient in therapeutics for respiratory diseases. The information is compiled from scientific literature and patent filings to support research and development professionals.

Chemical Structure

Vilanterol Acetate is the acetate salt of Vilanterol. Vilanterol is a long-acting β_2 adrenergic receptor agonist. The chemical structure is provided below:

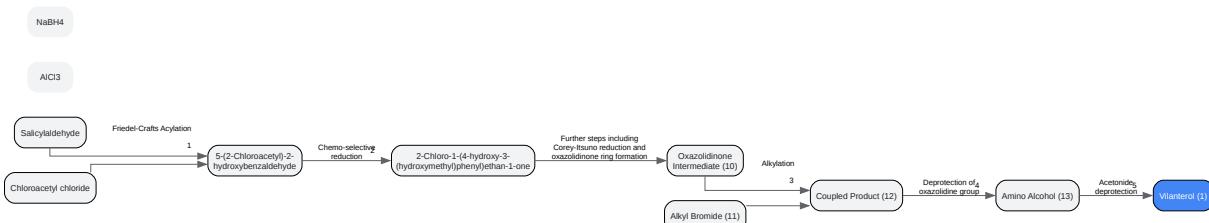
Chemical Name: 4-[(1R)-2-[[6-[2-[(2,6-dichlorobenzyl)oxy]ethoxy]hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol acetate^[1] CAS Number: 503068-35-7^{[1][2][3]}

Molecular Formula: C₂₆H₃₇Cl₂NO₇^[1] Molecular Weight: 546.48 g/mol

Vilanterol Synthesis Pathway

The total synthesis of Vilanterol can be achieved through a multi-step process, starting from commercially available materials. A representative synthetic route involves the preparation of two key intermediates, an oxazolidinone compound and an alkyl bromide, followed by their coupling and subsequent deprotection steps.

A schematic of a reported synthesis pathway is detailed below.



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Caption: A multi-step synthesis pathway for Vilanterol.

Key Experimental Protocols

The following are detailed methodologies for key steps in a reported synthesis of Vilanterol.

Step 1: Synthesis of 5-(2-Chloroacetyl)-2-hydroxybenzaldehyde (3)

- Reaction: Friedel-Crafts acylation.
- Procedure: To a solution of aluminum chloride (133 g, 1 mol) in dry dichloromethane (200 ml), chloroacetyl chloride (55.5 g) was added over 30 minutes. Salicylaldehyde (12.2 g, 0.1 mol) in dry DCM was then added to the mixture. The reaction mixture was stirred at reflux temperature. After completion, the reaction was poured onto crushed ice and extracted with ethyl acetate. The organic layer was washed with brine.
- Purification: The organic layer was concentrated, and the residue was recrystallized from a hexane-ethyl acetate mixture.

Step 2: Synthesis of 2-Chloro-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one (4)

- Reaction: Chemo-selective reduction.
- Procedure: Sodium borohydride (294 mg, 7.8 mmol) was added portionwise to a solution of 5-(chloroacetyl)-2-hydroxybenzaldehyde (1.50 g, 7.5 mmol) in acetic acid (38 mL) at 5°C under a nitrogen atmosphere. The mixture was then stirred at room temperature. After the reaction was complete, water (40 mL) was added, and the mixture was neutralized with a saturated sodium carbonate solution. The product was extracted with ethyl acetate.
- Purification: The combined organic phases were washed with brine, dried over MgSO_4 , filtered, and concentrated. The crude residue was purified by column chromatography on silica gel.

Step 3: Alkylation of Oxazolidinone Intermediate (10) with Alkyl Bromide (11) to yield Coupled Product (12)

- Procedure: Potassium tert-butoxide (4.72 g, 4.216 mmol) was added to a solution of the oxazolidinone compound (10 g, 4.016 mmol) in DMF at room temperature and stirred for 1 hour. The alkyl bromide (16.8 g, 4.417 mmol) in DMF was then added, and stirring was continued at room temperature. Upon completion, cold water was added, and the product was extracted with ethyl acetate.
- Purification: The organic layer was washed with brine, dried over Na_2SO_4 , and concentrated to afford the title compound.

Step 4: Deprotection of the Oxazolidine Group to yield Amino Alcohol (13)

- Procedure: The coupled product (12) was treated with two equivalents of potassium trimethylsilanolate in THF under reflux conditions.

Step 5: Acetonide Deprotection to yield Vilanterol (1)

- Procedure: The amino alcohol (13) was treated with 1N HCl solution at 0°C to room temperature to yield (R)-vilanterol.

Another patented method describes the preparation of Vilanterol through the reduction of an intermediate using a reducing agent such as $\text{NaBH}_4\text{-BF}_3\cdot\text{Et}_2\text{O}$ or $\text{BH}_3\text{-THF}$ in a tetrahydrofuran solvent.

Quantitative Data

The following table summarizes the reported yields for various steps in the synthesis of Vilanterol and its intermediates.

Step	Product	Yield (%)	Reference
Friedel-Crafts Acylation	5-(2-Chloroacetyl)-2-hydroxybenzaldehyde (3)	75	
Chemo-selective Reduction	2-Chloro-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one (4)	85	
Alkylation of Oxazolidinone	Coupled Product (12)	90	
Deprotection of Oxazolidine Group	Amino Alcohol (13)	95	
Acetonide Deprotection	(R)-Vilanterol (1)	70	
Final step of an alternative synthesis	Vilanterol	92.1	
Final step of Vilanterol Trifenate synthesis from Vilanterol base	Vilanterol Trifenate	92	

The overall yield for one reported total synthesis of Vilanterol from salicylaldehyde is 11.9%. The chemical purity of the final Vilanterol Trifenate product was reported to be 99.9%.

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References

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